molecular formula C12H24Br2 B1294643 1,12-Dibromododecane CAS No. 3344-70-5

1,12-Dibromododecane

Cat. No.: B1294643
CAS No.: 3344-70-5
M. Wt: 328.13 g/mol
InChI Key: ZJJATABWMGVVRZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,12-Dibromododecane is a chemical compound used in the preparation of tboc-protected ionenes . The primary target of this compound is the tert-butyl bis[3-(dimethylamino)propyl]carbamate, which is used in the step-growth polymerization process .

Mode of Action

The interaction of this compound with its target results in the formation of tboc-protected ionenes . This process involves a step-growth polymerization, where this compound acts as a linker molecule, facilitating the polymerization process .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of tboc-protected ionenes . The downstream effects of this pathway include the production of pH-sensitive, protonatable ionenes with a pKa approximately 6.6 for the conjugate acid of the protonated secondary amine .

Pharmacokinetics

It is known that the compound is a solid at room temperature, with a melting point of 38-42 °c and a boiling point of 215 °c at 15 mmhg . These properties may impact the bioavailability of this compound, as they influence the compound’s solubility and stability.

Result of Action

The molecular effect of this compound’s action is the formation of tboc-protected ionenes . On a cellular level, these ionenes can interact with various biological systems due to their pH-sensitive and protonatable properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solid state and specific melting and boiling points suggest that temperature could significantly impact its stability and reactivity . Furthermore, the compound’s solubility in different solvents could also affect its action and efficacy .

Biochemical Analysis

Biochemical Properties

1,12-Dibromododecane plays a significant role in biochemical reactions, particularly in the synthesis of ionenes and other polymeric materials. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds through nucleophilic substitution reactions. The bromine atoms in this compound act as leaving groups, allowing the compound to react with nucleophiles such as thiols, amines, and hydroxyl groups. These interactions are crucial for the synthesis of complex biomolecules and materials .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of enzymes and receptors involved in signal transduction. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These changes can impact cellular metabolism, leading to alterations in energy production, biosynthesis, and other metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth, differentiation, and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage, oxidative stress, and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect the bioavailability and activity of this compound, impacting its overall biochemical effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and membranes. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are crucial for understanding the compound’s biochemical effects and its role in cellular processes .

Preparation Methods

1,12-Dibromododecane can be synthesized through several methods. One common synthetic route involves the bromination of dodecane. The reaction typically uses bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the carbon-hydrogen bonds of dodecane, resulting in the formation of this compound .

Industrial production methods often involve similar bromination processes but are scaled up to accommodate large quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform to facilitate the dissolution of both the reactants and the product .

Chemical Reactions Analysis

1,12-Dibromododecane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include sodium azide, potassium tert-butoxide, and various solvents such as DMF and tert-butanol. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or base used .

Scientific Research Applications

1,12-Dibromododecane has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1,12-dibromododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJATABWMGVVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCBr)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062985
Record name 1,12-Dibromododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3344-70-5
Record name 1,12-Dibromododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3344-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecane, 1,12-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecane, 1,12-dibromo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,12-Dibromododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,12-dibromododecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.088
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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